![molecular formula C17H15Cl2F3N2O3S B2964806 N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide CAS No. 339018-85-8](/img/structure/B2964806.png)
N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide
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Description
N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide is a useful research compound. Its molecular formula is C17H15Cl2F3N2O3S and its molecular weight is 455.27. The purity is usually 95%.
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Scientific Research Applications
Cyclopalladation and Aromatic CH Bond Activation
The cyclopalladation process, involving the formation of a palladium-carbon bond in organic compounds, has been explored using aniline derivatives similar to N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide. Studies have shown that certain aniline derivatives can be easily cyclometalated with palladium(II) acetate and trifluoroacetic acid, highlighting the potential of such compounds in forming complexes with palladium, a key aspect in catalysis and organic synthesis processes (Mossi, Klaus, & Rys, 1992).
Structural Analysis and Molecular Conformation
The crystal structure analysis of related compounds, such as 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, provides insights into the conformations and molecular interactions of these chemicals. Studies reveal the planar nature of certain sulfonyl acetamide units and their interactions through hydrogen bonds, which could inform the development of novel compounds with specific physical and chemical properties (Gowda et al., 2008).
Ionic Liquids and Anion-Based Derivatives
Research on ionic liquids has considered compounds with anions based on fluorosulfonyl derivatives, which share structural similarities with the given chemical compound. These studies focus on their physical properties, such as density and viscosity, and their potential applications in electrochemistry and materials science. The findings contribute to a better understanding of how structural variations in such compounds affect their physical properties and applications (Gouveia et al., 2017).
Therapeutic Applications and Antiviral Effects
Anilidoquinoline derivatives structurally related to N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide have been synthesized and evaluated for their therapeutic efficacy, particularly in treating viral infections such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting the potential of similar structures in developing novel antiviral drugs (Ghosh et al., 2008).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O3S/c1-10-7-12(18)4-6-14(10)23-16(25)9-24(28(2,26)27)15-8-11(17(20,21)22)3-5-13(15)19/h3-8H,9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIADIWSXDMKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide |
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